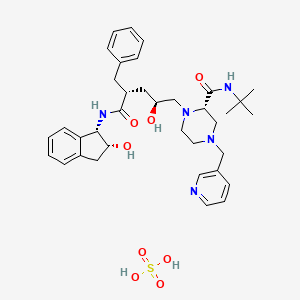

インジナビル硫酸塩

概要

説明

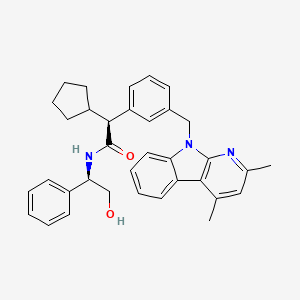

Indinavir sulfate is a protease inhibitor used as a component of highly active antiretroviral therapy to treat HIV/AIDS . It is a white crystalline powder that is soluble in water and ethanol but poorly soluble in acetonitrile and dichloromethane . Indinavir sulfate works by inhibiting the protease enzyme, which is essential for the HIV virus to replicate .

作用機序

インジナビル硫酸塩は、gag-polポリタンパク質を機能的なウイルスタンパク質に切断するために不可欠なHIVウイルスプロテアーゼ酵素を阻害します . インジナビル硫酸塩は、プロテアーゼ酵素の活性部位に結合することにより、成熟した感染性ウイルス粒子の形成を防ぎます . この阻害により、未成熟な非感染性ウイルス粒子が生成され、患者体内のウイルス量が減少します .

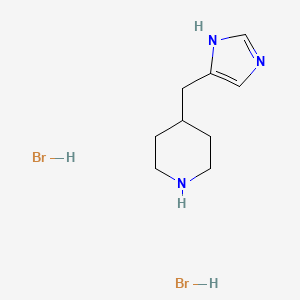

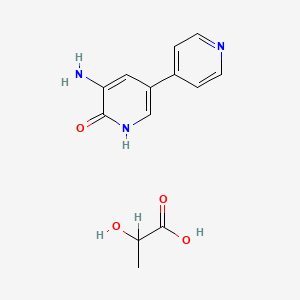

類似化合物:

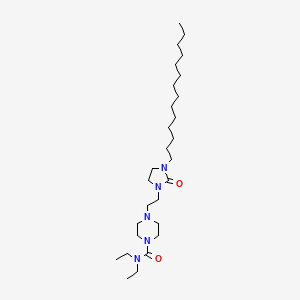

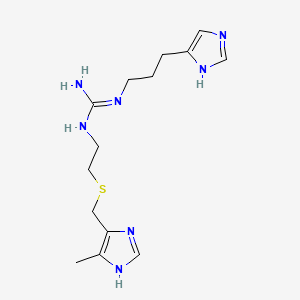

リトナビル: 他の抗レトロウイルス薬と組み合わせて使用される別のプロテアーゼ阻害剤。

サキナビル: 同様の作用機序を持つが、薬物動態が異なるプロテアーゼ阻害剤。

ロピナビル: 多くの場合、リトナビルと組み合わせて使用され、効果が向上します。

インジナビル硫酸塩の独自性: インジナビル硫酸塩は、HIVプロテアーゼ酵素を効果的に阻害することができる特定の化学構造のため、独自です。 硫酸塩の存在により、その溶解性とバイオアベイラビリティが向上し、経口投与が容易になります .

インジナビル硫酸塩は、副作用や新しい薬の開発にもかかわらず、抗レトロウイルス療法の分野で重要な化合物であり続けています .

科学的研究の応用

Indinavir sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying protease inhibitors and their interactions with enzymes.

Medicine: Primarily used in the treatment of HIV/AIDS as part of combination therapy.

Industry: Used in the development of drug delivery systems, such as microspheres for targeted drug delivery.

生化学分析

Biochemical Properties

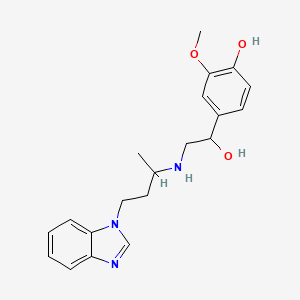

Indinavir sulfate plays a crucial role in biochemical reactions as it inhibits the HIV viral protease enzyme . This enzyme is required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . Indinavir sulfate binds to the protease active site and inhibits the activity of the enzyme .

Cellular Effects

Indinavir sulfate has significant effects on various types of cells and cellular processes. It influences cell function by preventing the HIV protease from functioning normally . This inhibition prevents cleavage of the viral polyproteins, resulting in the formation of immature non-infectious viral particles

Molecular Mechanism

The molecular mechanism of action of Indinavir sulfate involves its binding to the active site of the HIV-1 protease enzyme . This binding inhibits the enzyme’s activity, preventing the cleavage of the viral polyproteins into individual functional proteins . This results in the formation of immature, non-infectious viral particles .

Temporal Effects in Laboratory Settings

It is known that Indinavir sulfate wears off quickly after dosing

Dosage Effects in Animal Models

The effects of Indinavir sulfate vary with different dosages in animal models

Metabolic Pathways

Indinavir sulfate is involved in several metabolic pathways. It is metabolized in the liver, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme . Seven metabolites of Indinavir sulfate have been identified, including one glucuronide conjugate and six oxidative metabolites .

Transport and Distribution

It is known that the drug is administered orally and has good oral bioavailability

準備方法

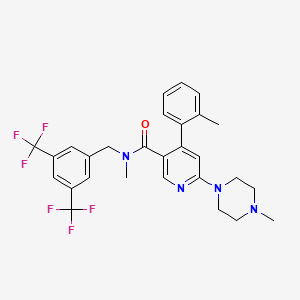

Synthetic Routes and Reaction Conditions: Indinavir sulfate is synthesized through a series of chemical reactions involving the formation of a piperazine ring and the attachment of various functional groups. The synthetic route typically involves the following steps:

- Formation of the piperazine ring.

- Attachment of the pyridine and benzyl groups.

- Introduction of the hydroxyethylene backbone.

- Formation of the sulfate salt.

Industrial Production Methods: The industrial production of indinavir sulfate involves large-scale chemical synthesis using the same steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:

- Use of high-purity reagents.

- Strict control of reaction conditions such as temperature, pressure, and pH.

- Purification of the final product through crystallization and filtration.

化学反応の分析

反応の種類: インジナビル硫酸塩は、次のようなさまざまな化学反応を起こします。

酸化: インジナビル硫酸塩は特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、ピペラジン環に付着した官能基を修飾することができます。

置換: 置換反応は、ピリジン基とベンジル基で発生し、さまざまな誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応には、多くの場合、塩素または臭素などのハロゲン化剤が関与します。

生成された主な生成物: これらの反応から生成された主な生成物には、修飾された官能基を持つさまざまなインジナビル硫酸塩の誘導体が含まれており、これらは異なる薬理学的特性を持つ可能性があります。

4. 科学研究の用途

インジナビル硫酸塩は、次のような幅広い科学研究用途があります。

類似化合物との比較

Ritonavir: Another protease inhibitor used in combination with other antiretroviral drugs.

Saquinavir: A protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Lopinavir: Often used in combination with ritonavir for enhanced efficacy.

Uniqueness of Indinavir Sulfate: Indinavir sulfate is unique due to its specific chemical structure, which allows it to effectively inhibit the HIV protease enzyme. Its solubility and bioavailability are enhanced by the presence of the sulfate salt, making it easier to administer orally .

Indinavir sulfate remains a significant compound in the field of antiretroviral therapy, despite its side effects and the development of newer drugs .

特性

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBQKPWHXMGDLP-BDEHJDMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150378-17-9 (Parent) | |

| Record name | Indinavir sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044221 | |

| Record name | Indinavir sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water and ethanol | |

| Record name | INDINAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Combinations of antiretroviral drugs are successfully used for the treatment of acquired immune deficiency syndrome and reduce the incidence of severe human immunodeficiency virus (HIV)-associated dementia. To test whether such drugs affect the GSH metabolism of brain cells, we have exposed astrocyte-rich primary cultures to various antiretroviral compounds. Treatment of the cultures with the protease inhibitors indinavir or nelfinavir in low micromolar concentrations resulted in a time- and concentration-dependent depletion of cellular GSH from viable cells which was accompanied by a matching increase in the extracellular GSH content. In contrast, the reverse transcriptase inhibitors zidovudine, lamivudine, efavirenz or nevirapine did not alter cellular or extracellular GSH levels. Removal of indinavir from the medium by washing the cells terminated the stimulated GSH export immediately, while the nelfinavir-induced accelerated GSH export was maintained even after removal of nelfinavir. The stimulation of the GSH export from viable astrocytes by indinavir or nelfinavir was completely prevented by the application of MK571, an inhibitor of the multidrug resistance protein 1. These data demonstrate that indinavir and nelfinavir stimulate multidrug resistance protein 1-mediated GSH export from viable astrocytes and suggest that treatment of patients with such inhibitors may affect the GSH homeostasis in brain., Indinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because indinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, indinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Indinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Indinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., While the complete mechanisms of antiviral activity of indinavir have not been fully elucidated, indinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Indinavir is a highly specific inhibitor of HIV protease and does not appear to interfere with the activity of human aspartic endopeptidases at clinically relevant concentrations. In one study, there was no evidence of inhibition of human cathepsin D or renin using indinavir concentrations exceeding 10 uM., Unlike nucleoside antiretroviral agents, the antiviral activity of indinavir does not depend on intracellular conversion to an active metabolite. Indinavir and other HIV protease inhibitors (e.g., amprenavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside agents (e.g., didanosine, zidovudine) or nonnucleoside agents (e.g., efavirenz, nevirapine) may be additive or synergistic. In one in vitro study, indinavir used in conjunction with zidovudine resulted in an additive effect against HIV-1; however, addition of lamivudine to these drugs resulted in a synergistic effect. | |

| Record name | INDINAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute ethanol, White to off-white hygroscopic crystalline powder | |

CAS No. |

157810-81-6 | |

| Record name | Indinavir sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157810-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indinavir sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crixivan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indinavir sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157810-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDINAVIR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771H53976Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDINAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150-153 °C (decomposes) | |

| Record name | INDINAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)